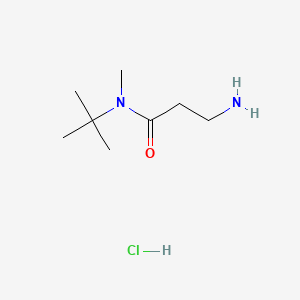
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride
Description
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.70 g/mol . It is known for its unique structure, which includes an amino group, a tert-butyl group, and a methyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Propriétés
Numéro CAS |
1260883-72-4 |
|---|---|
Formule moléculaire |
C8H19ClN2O |
Poids moléculaire |
194.703 |
Nom IUPAC |
3-amino-N-tert-butyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)10(4)7(11)5-6-9;/h5-6,9H2,1-4H3;1H |
Clé InChI |
GKKAPXVPXOVVTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)C(=O)CCN.Cl |
Synonymes |
3-Amino-N-tert-butyl-N-methylpropanamide hydrochloride |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride typically involves the reaction of tert-butylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Applications De Recherche Scientifique
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-N-methylpropanamide
- 3-amino-N-methylpropanamide
- N-tert-butylpropanamide
Uniqueness
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is unique due to the presence of both tert-butyl and methyl groups attached to the propanamide backbone. This structural feature imparts distinct chemical properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


